2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-chlorophenylhydrazine with trifluoroacetic acid and an appropriate diketone.
Formation of the thiazole ring: The pyrazole intermediate is then reacted with 4-fluorobenzaldehyde and a thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is unique due to its specific combination of pyrazole and thiazole rings, along with the presence of both chloro and fluoro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H10ClF4N3S |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H10ClF4N3S/c20-13-5-1-12(2-6-13)16-9-17(19(22,23)24)26-27(16)18-25-15(10-28-18)11-3-7-14(21)8-4-11/h1-10H |
InChI Key |
GAOVGJHEZJINIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.